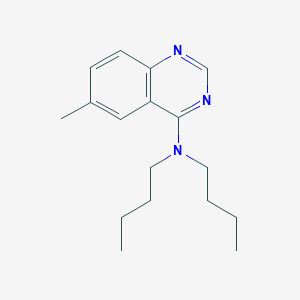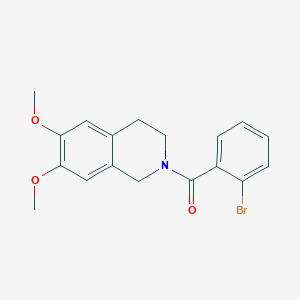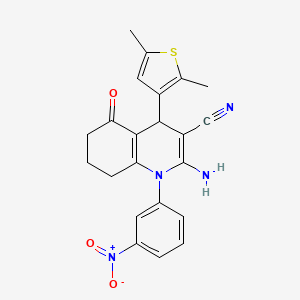![molecular formula C24H21ClN2O3 B11634510 3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11634510.png)
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is a complex organic compound that features a benzoxazole ring, a chloro-substituted phenyl group, and an ethoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring through the cyclization of an appropriate precursor, followed by the introduction of the chloro and ethoxy groups under controlled conditions. The final step involves the coupling of the benzoxazole derivative with the ethoxybenzamide moiety using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N,N-dimethylaniline: A simpler compound with a similar chloro-substituted phenyl group.
4-chloromethyl-5-methyl-1,3-dioxolene-2-one: Another compound with a chloro-substituted aromatic ring.
Uniqueness
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is unique due to its combination of a benzoxazole ring, a chloro-substituted phenyl group, and an ethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C24H21ClN2O3 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-4-29-21-10-7-17(13-19(21)25)23(28)26-18-8-5-16(6-9-18)24-27-20-12-14(2)11-15(3)22(20)30-24/h5-13H,4H2,1-3H3,(H,26,28) |
Clé InChI |
RCKPQRWRPJHJLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634436.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B11634440.png)


![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634462.png)
![prop-2-en-1-yl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634464.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634466.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11634472.png)
![(7Z)-3-(3-fluorophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11634488.png)
![4-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11634491.png)
![3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11634496.png)
